DNP-gamma-AMINO-n-BUTYRIC ACID

Description

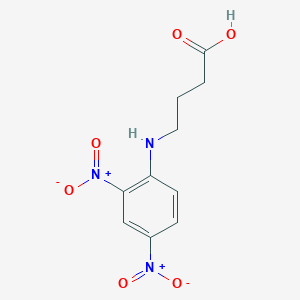

Structure

2D Structure

Properties

IUPAC Name |

4-(2,4-dinitroanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c14-10(15)2-1-5-11-8-4-3-7(12(16)17)6-9(8)13(18)19/h3-4,6,11H,1-2,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQBXLQRVMDXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146637 | |

| Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-75-8 | |

| Record name | DNP-γ-aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10466-75-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Analytical and Methodological Research for Dnp Gamma Amino N Butyric Acid

Chromatographic Techniques for DNP-gamma-AMINO-n-BUTYRIC ACID Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are standard for the separation and quantification of DNP-GABA. These techniques offer high resolution, sensitivity, and reproducibility for analyzing complex samples.

HPLC is a cornerstone technique for the analysis of DNP-GABA. The methodology typically involves pre-column derivatization, separation on a reversed-phase column, and detection using a UV-Vis spectrophotometer.

Pre-column derivatization with 2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's reagent, is a widely used method for the quantitative analysis of amino acids, including GABA. arxiv.orgresearchgate.netresearchgate.net The reaction involves the nucleophilic substitution of the fluorine atom on the DNFB molecule by the primary amino group of GABA. researchgate.net This process forms a stable DNP-GABA derivative that can be readily detected by UV spectrophotometry. arxiv.orgresearchgate.net The derivatization is typically carried out in a buffered, alkaline solution and may require heating to ensure the reaction goes to completion. researchgate.netzenodo.org This method is valued for its simplicity, the stability of the resulting derivative, and the low cost of the reagent. researchgate.net The DNP-GABA derivative is well-separated from derivatives of other amino acids, ensuring accurate quantification. arxiv.org

Table 1: HPLC Derivatization and Detection Parameters for GABA

| Derivatizing Agent | Derivative | Detection Method | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| 2,4-Dinitrofluorobenzene (DNFB) | DNP-GABA | UV-Vis | 360 | researchgate.netresearchgate.net |

| Dansyl chloride | Dansyl-GABA | UV-Vis | 254 | nih.govnih.gov |

| 2-hydroxynaphthaldehyde (HN) | GABA-HN | Fluorescence | Ex: 337, Em: 454 | chula.ac.th |

| o-phthaladehyde (OPA) / 3-mercaptopropionic acid (MPA) | GABA-OPA/MPA | Fluorescence | Ex: 337, Em: 454 | chula.ac.th |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic mode for separating DNP-GABA. researchgate.netsemanticscholar.org This technique utilizes a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, and a polar mobile phase. researchgate.netresearchgate.net The separation of DNP-GABA from other sample components is achieved by a gradient elution, where the composition of the mobile phase is changed over time. researchgate.net A typical mobile phase consists of an aqueous buffer (such as phosphate (B84403) or Tris-HCl buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netsemanticscholar.orgresearchgate.net The gradient starts with a lower concentration of the organic solvent, which is gradually increased to elute more hydrophobic compounds. This approach provides sharp, symmetrical, and well-resolved peaks, enabling accurate quantification of DNP-GABA. arxiv.orgsemanticscholar.org

To enhance the precision and accuracy of quantitative analysis, an internal standard (IS) is often added to samples and calibration standards. scioninstruments.comquora.commasontechnology.ie An internal standard is a compound that is chemically similar to the analyte but not present in the original sample. scioninstruments.com For the analysis of DNP-GABA, norleucine has been successfully used as an internal standard. researchgate.net The IS is added at a known concentration to all samples at an early stage of preparation. scioninstruments.com This helps to correct for variations in sample extraction, derivatization efficiency, and injection volume. masontechnology.iechromatographyonline.com Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, which minimizes the impact of random and systematic errors. scioninstruments.com Other compounds that can be used as internal standards in amino acid analysis include alpha-aminobutyric acid and norvaline. researchgate.net

The dinitrophenyl group attached to GABA provides a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. researchgate.netsemanticscholar.org The DNP-GABA derivative exhibits significant absorbance in the UV-visible range. Detection is commonly performed at a wavelength of 360 nm, where the DNP derivatives of amino acids show high sensitivity. researchgate.netresearchgate.net In some methods, a detection wavelength of 400 nm has been utilized for DNP-GABA analysis. researchgate.net Other studies have employed different wavelengths, such as 280 nm, for the UV detection of GABA derivatives. researchgate.net The choice of wavelength is optimized to maximize sensitivity and minimize interference from other compounds in the sample matrix. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the quantification of GABA compared to HPLC-UV. helixchrom.comnih.govresearchgate.net These methods can often measure endogenous levels of GABA directly in complex biological matrices like plasma and cerebrospinal fluid without the need for derivatization. researchgate.netwur.nl

In LC-MS analysis, separation is achieved using liquid chromatography, often with a Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase column. helixchrom.comnih.gov The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). helixchrom.com For GABA, detection is typically performed in positive electrospray ionization (ESI) mode, monitoring specific ion transitions. nih.gov For instance, a common transition for GABA is m/z 104 → 69. nih.gov

To achieve the highest accuracy and precision, isotopically labeled internal standards, such as d2-GABA or GABA-d6, are employed. nih.govwur.nlspringernature.com These standards co-elute with the analyte but are distinguished by their higher mass, allowing for robust correction of matrix effects and other analytical variabilities. wur.nlspringernature.com LC-MS/MS methods are characterized by low limits of detection (LOD) and quantification (LOQ), making them ideal for pharmacokinetic studies and clinical diagnostics where analyte concentrations are very low. nih.govwur.nlnih.gov

Table 2: Comparison of Analytical Methods for GABA Quantification

| Parameter | HPLC-UV (with DNFB Derivatization) | LC-MS/MS |

|---|---|---|

| Principle | Separation of DNP-GABA derivative by HPLC and detection by UV absorbance. | Separation by HPLC and detection based on mass-to-charge ratio. |

| Derivatization | Required (Pre-column with DNFB). arxiv.org | Often not required, but can be used. researchgate.netwur.nl |

| Sensitivity | Good; LOQ can be in the µg/mL range. researchgate.net | Excellent; LLOQ can be in the ng/mL or lower range. nih.govwur.nl |

| Selectivity | Good, based on chromatographic retention time. | Excellent, based on retention time and specific mass transitions. helixchrom.com |

| Internal Standard | Structural analogs (e.g., Norleucine). researchgate.net | Isotopically labeled analogs (e.g., d2-GABA). nih.govspringernature.com |

| Application | Quantification in food, plants, and biological samples. arxiv.orgresearchgate.net | Pharmacokinetic studies, clinical diagnostics, trace analysis. nih.govnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for DNP-GABA Analysis

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful technique for the analysis of DNP-GABA, offering significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). The analytical approach typically involves a pre-column derivatization step where GABA is reacted with 2,4-dinitrofluorobenzene (DNFB) to form the DNP-GABA derivative. arxiv.org This derivatization is crucial as it attaches a chromophore to the GABA molecule, enabling strong ultraviolet (UV) absorbance for detection. chula.ac.th

Research has demonstrated a validated UPLC method for analyzing GABA in complex matrices, such as germinated brown rice extracts. arxiv.org In such methods, the derivatized samples are separated on a sub-2 µm particle column, for instance, an ACQUITY UPLC HSS T3 (1.8 µm, 2.1×150mm) column. arxiv.org The separation is achieved using a solvent gradient system. A typical mobile phase consists of an aqueous buffer and an organic solvent like acetonitrile. arxiv.org The gradient elution allows for the effective separation of DNP-GABA from a mixture of other amino acids that may be present in the sample. arxiv.org

The following data table outlines a representative solvent gradient program used in the UPLC analysis of DNP-amino acids, including DNP-GABA. arxiv.org

| Time (min) | Eluent Buffer A (%) | Eluent B (%) |

| 0 | 86 | 14 |

| 0.2 | 86 | 14 |

| 3 | 69 | 31 |

| 5 | 64 | 36 |

| 9 | 20 | 80 |

| 11 | 86 | 14 |

| 13 | 86 | 14 |

Table 1: Example of a UPLC solvent gradient program for DNP-GABA analysis. Eluent A is an aqueous acetate (B1210297) buffer, and Eluent B is an acetonitrile/water mixture. This program effectively separates DNP-GABA, which has been observed to have a retention time of approximately 2.7 minutes under these conditions. arxiv.org

Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of 360 nm, where the DNP moiety exhibits strong absorbance. arxiv.org This UPLC-based method provides a short run-time, often under 15 minutes, making it highly efficient for routine analysis. arxiv.org

Method Validation and Quality Assurance in this compound Analysis

To ensure the reliability and accuracy of analytical data, methods used for the quantification of DNP-GABA must undergo a rigorous validation process.

Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology". ich.orgeuropa.eufda.gov The primary objective of this validation is to demonstrate that the analytical procedure is suitable for its intended purpose. fda.govresearchgate.net This involves establishing, through documented evidence, that the method's performance characteristics meet the requirements for the analytical application. globalresearchonline.net For the analysis of DNP-GABA, this ensures that the chosen UPLC-UV or other methods provide consistent, reliable, and accurate results for routine quality control or research. pharmavalidation.in

The ICH Q2(R1) guidelines specify several key parameters that must be evaluated during method validation. europa.eualtabrisagroup.com

Linearity: This parameter demonstrates the proportional relationship between the concentration of DNP-GABA and the analytical response over a specified range. pharmavalidation.in For a UPLC-UV method, linearity was established for DNP-GABA in a concentration range of 5 to 50 μg/mL, with a resulting calibration curve yielding a correlation coefficient (R²) of 0.999, indicating excellent linearity. arxiv.org

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed using a recovery study by spiking a blank matrix with a known amount of the analyte. europa.eu For a DNP-GABA method, an accuracy of 99.1% recovery was demonstrated using the standard addition method, which falls within acceptable limits. arxiv.org

Precision: This assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is considered at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment). europa.eu

Ruggedness: This is the degree of reproducibility of test results under a variety of conditions, such as in different laboratories, with different analysts, and on different instruments, demonstrating the method's transferability. globalresearchonline.net

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, such as mobile phase pH, column temperature, or flow rate. europa.eu It provides an indication of the method's reliability during normal usage.

Limit of Detection (LOD): The lowest concentration of DNP-GABA in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. It is often calculated based on a signal-to-noise ratio of 3:1. pharmavalidation.in

Limit of Quantitation (LOQ): The lowest concentration of DNP-GABA that can be determined with acceptable precision and accuracy. altabrisagroup.com The LOQ is commonly established at a signal-to-noise ratio of 10:1. pharmavalidation.in

| Validation Parameter | Definition | Example Finding for (DNP)-GABA Analysis |

| Linearity | The ability to elicit results directly proportional to the analyte concentration. | R² = 0.999 over a 5-50 μg/mL range. arxiv.org |

| Accuracy | Closeness of test results to the true value, expressed as percent recovery. | 99.1% recovery. arxiv.org |

| Precision | The degree of scatter between a series of measurements. | No significant difference in precision compared to standard Amino Acid Analyzer (AAA) method. arxiv.org |

| LOD | Lowest amount of analyte that can be detected. | Typically determined at Signal-to-Noise (S/N) = 3. pharmavalidation.in |

| LOQ | Lowest amount of analyte that can be quantified with suitable accuracy and precision. | Typically determined at Signal-to-Noise (S/N) = 10. pharmavalidation.in |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Method reliability is confirmed during normal usage. europa.eu |

Table 3: Summary of key method validation parameters according to ICH Q2(R1) guidelines with examples relevant to DNP-GABA analysis.

Sample Preparation and Extraction Techniques for this compound from Biological Matrices

The accurate quantification of γ-aminobutyric acid (GABA) from complex biological matrices necessitates robust sample preparation and extraction protocols. Since analytical methods often rely on the derivatization of GABA to this compound (DNP-GABA) prior to analysis, the extraction techniques are designed to isolate the target analyte efficiently and minimize interference from other compounds. The choice of solvent and procedure is critical for achieving high recovery rates and ensuring the integrity of the sample.

The extraction of DNP-GABA, or its precursor GABA, from biological samples involves several key steps, including homogenization, protein precipitation, and solvent extraction. A widely utilized method involves the conversion of GABA to its DNP derivative using 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), followed by a specific liquid-liquid extraction procedure. In this process, the DNP-GABA derivative is extracted from the aqueous reaction mixture using ether. After the ether phase is separated and evaporated, the resulting residue, containing the DNP-GABA, is redissolved in a 0.1 M Sodium Hydroxide (NaOH) solution for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Alternative procedures focus on the initial extraction of underivatized GABA from the matrix. For instance, GABA can be extracted from germinated brown rice using distilled water or aqueous ethanol (B145695) solutions. In many protocols, a deproteinization step is essential to remove larger molecules that could interfere with the analysis. This is often accomplished by adding trichloroacetic acid, followed by centrifugation to separate the precipitated proteins from the supernatant containing GABA.

The selection of the extraction solvent and procedure is highly dependent on the nature of the biological matrix and the subsequent analytical technique.

Table 1: Summary of Extraction Solvents and Procedures for GABA from Biological Matrices

| Matrix | Extraction Solvent/Procedure | Compound Extracted | Source |

|---|---|---|---|

| Foodstuffs | 1. Derivatization with DNFB. 2. Extraction with ether. 3. Residue dissolved in 0.1 M NaOH. | This compound | |

| Germinated Brown Rice | 1. Soaking in distilled water. 2. Addition of 6% trichloroacetic acid. 3. Centrifugation. | gamma-AMINO-n-BUTYRIC ACID | |

| Germinated Brown Rice | 80% Ethanol | gamma-AMINO-n-BUTYRIC ACID | |

| Rice Bran | 70% Ethanol | gamma-AMINO-n-BUTYRIC ACID |

Derivatization is a crucial step in the analysis of GABA, as the native molecule lacks a significant chromophore, making it difficult to detect with common UV-Vis spectrophotometers. The conversion of GABA to this compound by reacting it with DNFB (also known as 2,4-dinitrofluorobenzene or FDNB) introduces a dinitrophenyl group, which is strongly chromophoric and allows for sensitive detection.

A key advantage of using DNFB is the exceptional stability of the resulting DNP-GABA derivative. Research has shown that these derivatives remain stable for up to four weeks, which is a significant benefit for analytical reproducibility compared to derivatives formed with other reagents like o-phtaldialdehyde (OPA), which are known to be unstable.

The optimization of the derivatization reaction is critical for ensuring complete and reproducible conversion of GABA to its DNP derivative. Key parameters that are optimized include pH, temperature, and reaction time. The reaction is typically carried out in a buffered solution to maintain optimal pH. For example, a 0.2 M borate (B1201080) buffer at pH 9.0 is used to facilitate the reaction between GABA and DNFB. The reaction may also be optimized for temperature and duration, with one method describing incubation at 40°C for 60 minutes to ensure the reaction goes to completion. Following derivatization, the DNP-GABA product is readily detectable by UV spectrophotometry, typically at a wavelength of 360 nm or 400 nm.

Table 2: Parameters for Derivatization of GABA to this compound

| Parameter | Description | Source |

|---|---|---|

| Derivatizing Reagent | 2,4-dinitrofluorobenzene (DNFB / FDNB) | |

| Reaction Conditions | - 0.2 M Borate Buffer (pH 9.0)

| |

| Derivative Stability | Highly stable; stable for up to four weeks. Considered more stable than OPA derivatives. | |

| Detection Method | UV Detection via HPLC | |

| Detection Wavelength | 360 nm - 400 nm |

Iv. Future Research Directions and Challenges

Elucidating the Precise Mechanisms of Action of DNP-gamma-AMINO-n-BUTYRIC ACID in Biological Systems

As DNP-GABA is principally a laboratory-generated derivative for analytical chemistry, it is not typically studied for its direct mechanism of action in biological systems. The focus of research is on the parent compound, GABA, which is the primary inhibitory neurotransmitter in the central nervous system. drugbank.comscholarpedia.orgnih.govpressbooks.pub GABA exerts its effects by binding to specific receptors, namely GABA-A, GABA-B, and GABA-C, leading to a decrease in neuronal excitability. mdpi.comyoutube.comnih.gov

Future research in this area would not directly investigate DNP-GABA's biological mechanisms but could explore whether the derivatization process itself introduces any artifacts or byproducts that might interfere with biological assays. Understanding any potential interaction of the DNP moiety with biological components under analytical conditions could be a minor but relevant avenue of investigation to ensure the accuracy of GABA quantification.

Development of Novel Research Models for Studying this compound

The development of novel research models would be geared towards improving the analytical utility of DNP-GABA. This includes:

Advanced in silico models: Computational models could be developed to predict the chromatographic behavior of DNP-GABA under various conditions, aiding in the optimization of separation techniques. arxiv.org These models could also simulate the derivatization reaction between GABA and dinitrophenylating agents to enhance reaction efficiency and yield.

In vitro reaction models: The development of microfluidic "lab-on-a-chip" systems could provide a controlled environment for studying the kinetics of the DNP-GABA derivatization reaction. This would allow for rapid screening of different reagents, catalysts, and reaction conditions to improve the speed and sensitivity of GABA detection.

Advanced in vivo and in vitro Studies

Direct in vivo and in vitro studies on the biological effects of DNP-GABA are not a current focus of research. However, the application of DNP-GABA derivatization in such studies is crucial for quantifying GABA levels.

In vitro applications: Future in vitro research will continue to rely on the derivatization of GABA to DNP-GABA to measure its release from cultured neurons or brain slices in response to various stimuli. nih.gov Advancements in this area could involve refining microdialysis techniques coupled with highly sensitive liquid chromatography to monitor real-time changes in extracellular GABA concentrations.

In vivo applications: In living organisms, the analysis of DNP-GABA is used to determine GABA concentrations in various tissues and fluids, such as the brain, blood, and cerebrospinal fluid. scholarpedia.org Future research could focus on developing minimally invasive techniques for sample collection and analysis, allowing for longitudinal studies of GABA dynamics in animal models of neurological and metabolic diseases. nih.gov

Exploration of this compound in Specific Disease Contexts

The exploration of DNP-GABA in disease contexts is indirect, focusing on its role as an analytical target to measure endogenous GABA levels, which are implicated in a variety of conditions.

| Disease Category | Relevance of GABA Measurement via DNP-GABA |

| Neurological Disorders | Altered GABA levels are associated with epilepsy, anxiety disorders, and sleep disturbances. nih.gov Accurate quantification of GABA using DNP derivatization can aid in diagnostics and monitoring treatment efficacy. scholarpedia.org |

| Metabolic Diseases | GABA signaling is involved in the regulation of insulin (B600854) secretion and glucose homeostasis. nih.govnih.gov Measuring GABA in metabolic organs can provide insights into the pathophysiology of diseases like diabetes. diabetesjournals.org |

| Pain Syndromes | Central GABAergic pathways are involved in the modulation of pain. diabetesjournals.org Analysis of GABA levels in conditions like diabetic neuropathy can help understand pain mechanisms. diabetesjournals.org |

| Cancer | Some studies suggest a role for GABA in cell proliferation and migration in certain cancers. nih.gov Measuring GABA in tumor microenvironments could be a future research direction. |

Future research will likely involve applying advanced analytical methods using DNP-GABA to large patient cohorts to identify biomarkers for disease progression and therapeutic response.

Methodological Advancements for Enhanced Detection and Analysis

Improving the methods for the detection and analysis of DNP-GABA is a key area for future research. The primary goal is to enhance the sensitivity, specificity, and throughput of GABA quantification.

Current and Future Methodologies:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for separating and quantifying DNP-GABA. arxiv.orgresearchgate.netnih.gov Future advancements will focus on the development of new stationary phases and mobile phase compositions to improve peak resolution and reduce analysis time. arxiv.org

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides higher specificity and sensitivity for DNP-GABA detection. Future research will likely involve the use of high-resolution mass spectrometry to improve accuracy and enable the simultaneous analysis of multiple neurotransmitters.

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires very small sample volumes, making it a promising technique for future applications in analyzing GABA from limited biological samples.

Data on Analytical Methodologies for DNP-GABA:

| Analytical Technique | Derivatizing Agent | Detection Method | Key Advantages |

| UPLC | 2,4-dinitrofluorobenzene (DNFB) | UV Detection | Complete separation from other amino acids, rapid analysis time. arxiv.org |

| RP-HPLC | 2,4-dinitrofluorobenzene (FDNB) | UV Detection (360 nm) | High precision and recovery rate, good stability of the derivative. researchgate.net |

| HPLC | Dansyl chloride | Fluorescence Detection | High precision and recovery, suitable for plant samples. nih.gov |

Future challenges include the development of standardized and validated methods for DNP-GABA analysis across different laboratories and sample matrices to ensure comparability of research findings. Further automation of the derivatization and analysis process will also be crucial for high-throughput screening in clinical and research settings.

Q & A

Basic: What are the established methodologies for synthesizing DNP-γ-amino-n-butyric acid, and what analytical steps ensure purity?

Answer:

DNP-GABA is synthesized by introducing a 2,4-dinitrophenyl (DNP) group to the γ-amino group of GABA. This typically involves reacting GABA with 2,4-dinitrophenylhydrazine (DNPH) or 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) under alkaline conditions . Post-synthesis, purity is validated via:

- Reverse-phase HPLC with UV detection (DNP absorbs at 360–400 nm) .

- Thin-layer chromatography (TLC) using silica gel plates and a mobile phase of chloroform:methanol:acetic acid (85:10:5) to confirm absence of unreacted GABA or side products .

- Mass spectrometry (MS) for molecular weight confirmation (expected m/z ~268 for DNP-GABA) .

Basic: How can researchers detect and quantify DNP-GABA in complex biological matrices (e.g., plasma, tissue homogenates)?

Answer:

Detection relies on the DNP group’s chromogenic and fluorogenic properties:

- Spectrophotometry : Measure absorbance at 360 nm (ε ≈ 18,000 M⁻¹cm⁻¹) after protein precipitation with trichloroacetic acid to minimize interference .

- High-performance liquid chromatography (HPLC) : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) and UV/Vis detection. Limit of quantification (LOQ) is typically ~10 nM .

- Immunoassays : Polyclonal antibodies against DNP can be employed in ELISA, but cross-reactivity with other DNP-conjugated molecules must be controlled .

Advanced: What experimental controls are critical when studying DNP-GABA’s interaction with proteins or enzymes?

Answer:

DNP-GABA’s reactivity with non-target amino groups (e.g., lysine residues) necessitates stringent controls:

- Blank reactions : Incubate proteins with DNPH or Sanger’s reagent without DNP-GABA to identify nonspecific labeling .

- Competitive inhibition : Add excess free GABA to confirm binding specificity to the γ-amino group .

- Mass spectrometry validation : Perform peptide mapping post-labeling to distinguish DNP-GABA adducts from other DNP-protein modifications .

Advanced: How can researchers resolve contradictions in reported DNP-GABA effects across studies (e.g., neuroinhibition vs. excitotoxicity)?

Answer:

Discrepancies often arise from methodological variability:

- Dose-dependent effects : Design dose-response curves (e.g., 0.1–100 µM) to identify threshold concentrations for paradoxical outcomes .

- Model system validation : Compare results across in vitro (e.g., neuronal cell lines) and in vivo (e.g., zebrafish GABA receptor mutants) systems to assess translational relevance .

- Batch-to-batch consistency : Verify DNP-GABA purity and stability via HPLC and NMR before each experiment, as degradation products (e.g., free DNP) may confound results .

Advanced: What role does DNP-GABA play in studying protein carbonylation or oxidative stress pathways?

Answer:

DNP-GABA serves as a probe for:

- Protein carbonylation : Its DNP group reacts with carbonyl moieties on oxidized proteins, enabling detection via anti-DNP antibodies in Western blotting .

- Lipoxidation end-product (ALE) formation : In diabetic models, DNP-GABA competes with endogenous aldehydes (e.g., 4-hydroxynonenal) to modulate ALE accumulation .

- Quantitative assays : Combine DNP-GABA labeling with spectrophotometric or fluorometric readouts to quantify oxidative damage in tissue lysates .

Basic: What are the solubility and stability considerations for DNP-GABA in aqueous vs. organic solvents?

Answer:

- Solubility : DNP-GABA is sparingly soluble in water (≤1 mM at pH 7.4). Use DMSO or ethanol for stock solutions (10–50 mM), then dilute in buffer .

- Stability : Store lyophilized DNP-GABA at −20°C in the dark. In solution, degradation occurs within 24 hours at room temperature (monitor via HPLC) .

- pH sensitivity : Avoid alkaline conditions (pH >8.5), which accelerate hydrolysis of the DNP-amino bond .

Advanced: How can researchers optimize chromatographic separation of DNP-GABA from structurally similar metabolites (e.g., DNP-lysine)?

Answer:

- Mobile phase optimization : Use ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) in HPLC to improve resolution between DNP-GABA (retention time ~12 min) and DNP-lysine (~15 min) .

- Two-dimensional TLC : First dimension: chloroform:methanol (9:1); second dimension: butanol:acetic acid:water (4:1:1) .

- Capillary electrophoresis : Employ a borate buffer (pH 9.2) with 20 mM SDS for high-resolution separation based on charge-to-mass differences .

Advanced: What computational tools are available to model DNP-GABA’s interactions with GABA receptors or transporters?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to GABAA or GABAB receptors. Validate with mutagenesis studies (e.g., α1-subunit mutants) .

- QSAR models : Apply descriptors like logP and polar surface area to correlate DNP-GABA’s structure with activity in neuropharmacological assays .

- MD simulations : Simulate DNP-GABA’s stability in lipid bilayers using GROMACS to assess blood-brain barrier permeability .

Basic: What safety protocols are recommended for handling DNP-GABA in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and UV-blocking goggles due to DNP’s photosensitizing properties .

- Waste disposal : Neutralize DNP-GABA waste with 10% sodium bicarbonate before discarding in designated hazardous containers .

- Exposure response : In case of skin contact, rinse immediately with 5% ascorbic acid to reduce DNP-induced oxidative damage .

Advanced: How can isotopic labeling (e.g., ¹⁵N-DNP-GABA) enhance mechanistic studies of GABA transport kinetics?

Answer:

- Tracer assays : Use ¹⁵N-DNP-GABA with LC-MS/MS to quantify uptake rates in neuronal cultures or synaptosome preparations .

- Pulse-chase experiments : Track intracellular trafficking in astrocytes using ³H-labeled DNP-GABA and scintillation counting .

- Competitive inhibition studies : Co-administer ¹⁵N-DNP-GABA with unlabeled GABA to calculate inhibition constants (Ki) for transporters like GAT-1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.